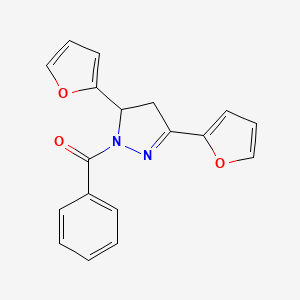
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, also known as BDHPP, is a heterocyclic compound that has shown potential in various scientific fields. BDHPP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to bind to the catalytic domain of PARP-1 and inhibit its activity. This compound has also been shown to bind to the active site of 15-LOX and inhibit its activity. The binding of this compound to these enzymes results in the inhibition of their activity, which leads to the sensitization of cancer cells to chemotherapy and radiation therapy, and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which leads to the reduction of tumor growth. This compound has also been shown to reduce inflammation, which is beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit the activity of PARP-1 and 15-LOX, and its potential in the treatment of cancer and inflammatory diseases. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, including the development of new methods for its synthesis, the determination of its safety and efficacy in clinical trials, and the identification of new targets for its inhibition. This compound has shown potential in the treatment of cancer and inflammatory diseases, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has been shown to inhibit the activity of PARP-1 and 15-LOX, which has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the safety and efficacy of this compound and to identify new targets for its inhibition.
Méthodes De Synthèse
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-acetylfuran and benzoylhydrazine in the presence of acetic acid, and the reaction of 2-furyl ketone and benzoylhydrazine in the presence of acetic acid. The yield of this compound using these methods has been reported to be around 80%.
Applications De Recherche Scientifique
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been used in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. Inhibition of PARP-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the synthesis of leukotrienes, which play a role in inflammation.
Propriétés
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUQWTCVAMDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

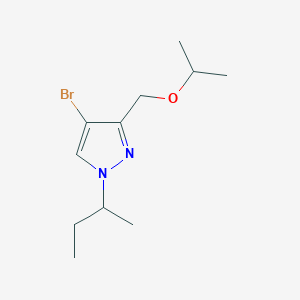
methanone](/img/structure/B2649901.png)
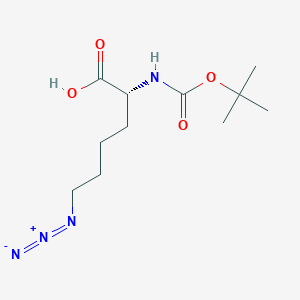
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
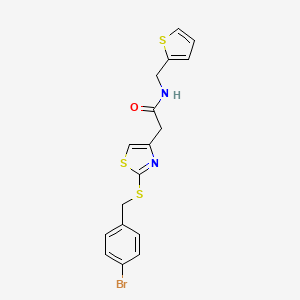
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
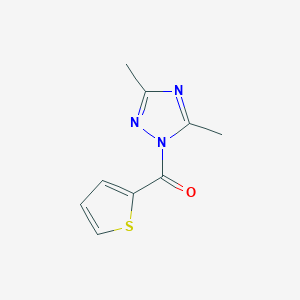

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)